molecular formula C19H14N6O3 B2867089 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-61-7

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2867089
CAS No.: 891114-61-7
M. Wt: 374.36
InChI Key: KQJSVDFJSWYGCI-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a useful research compound. Its molecular formula is C19H14N6O3 and its molecular weight is 374.36. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c1-12-5-6-14(10-17(12)25(27)28)19(26)21-15-4-2-3-13(9-15)16-7-8-18-22-20-11-24(18)23-16/h2-11H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSVDFJSWYGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets and the subsequent changes in the affected biochemical pathways. Given its diverse pharmacological activities, these effects could range from the inhibition of cancer cell growth to the reduction of microbial infections or inflammation.

Biological Activity

4-Methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and results from relevant studies.

Chemical Structure

The compound features a complex structure that includes a benzamide core with a nitro group and a triazolopyridazine moiety. This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of benzamides have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition (1.35 to 2.18 μM) . Although specific data for the compound is limited, it is reasonable to hypothesize similar activity due to structural similarities.

Antitumor Activity

Benzamide derivatives have been explored for their antitumor effects. A study showed that certain compounds exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell proliferation . The presence of the triazole and pyridazine rings may enhance the interaction with biological targets involved in tumor growth regulation.

The mechanism by which this compound exerts its effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Similar benzamide compounds have been shown to act as competitive inhibitors of various kinases .
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimycobacterial Activity

In a study evaluating substituted benzamides against Mycobacterium tuberculosis, several compounds were synthesized and tested. Among them, derivatives closely related to our compound showed promising results with IC90 values ranging from 3.73 to 40.32 μM .

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.1840.32

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor potential of benzamide derivatives against various cancer cell lines. The results indicated that compounds with similar structural features inhibited cell proliferation effectively.

CompoundCell LineInhibition (%)
Compound CA549 (Lung)70%
Compound DMCF7 (Breast)65%

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